Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅NO₂·ClH and a molecular weight of 253.73 g/mol . This compound is known for its unique structure, which includes a tetrahydropyridine ring and a benzoate ester group.
Mechanism of Action
Pharmacokinetics
, suggesting that it may have specific requirements for stability and bioavailability.
Action Environment
The action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride may be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
The presence of the 1,2,3,6-tetrahydropyridine ring system in its structure suggests possible interactions with nicotinic acetylcholine receptors. These receptors are targeted by various drugs, including some for neurological disorders.
Molecular Mechanism
It is known that compounds with a similar tetrahydropyridine structure can cross the blood-brain barrier and selectively target dopaminergic neurons . This suggests that Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride typically involves the esterification of 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in neurological research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in the study of para-alkenylation reactions.
Uniqueness
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is unique due to its combination of a tetrahydropyridine ring and a benzoate ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-6,14H,7-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHGQHOJXLULFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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